Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate
Description
Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS No. 140235-40-1) is a chiral intermediate critical in synthesizing statin drugs, such as Pitavastatin calcium . Its structure features a 1,3-dioxane ring with stereochemistry at the 4R and 6S positions, an ethyl ester group, and a hydroxymethyl substituent. This compound serves as a precursor for further functionalization, including oxidation to aldehyde intermediates or halogenation for subsequent cross-coupling reactions .
Properties
IUPAC Name |
ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O5/c1-4-14-10(13)6-8-5-9(7-12)16-11(2,3)15-8/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYUYMSRHNTVHQ-BDAKNGLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CC(OC(O1)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H]1C[C@H](OC(O1)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate, a compound derived from the dioxane class, has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its significance in pharmaceutical applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a dioxane ring structure that contributes to its chemical reactivity and biological activity.
Structural Formula
Pharmacological Applications
This compound is noted for its role as an intermediate in the synthesis of statins such as Rosuvastatin and Atorvastatin. These statins are widely used in the treatment of hyperlipidemia and cardiovascular diseases due to their ability to inhibit HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis .
- Cholesterol Regulation : The compound acts by modulating lipid profiles through inhibition of cholesterol synthesis.
- Antioxidant Properties : Preliminary studies suggest that derivatives of this compound may exhibit antioxidant effects, which can be beneficial in mitigating oxidative stress-related diseases .
Case Study 1: Synthesis and Efficacy
In a study published in Tetrahedron, the synthesis of this compound was reported to yield high purity (>98%) when using optimized reaction conditions involving Meldrum's acid derivatives. The resultant compounds demonstrated significant efficacy in lowering LDL cholesterol levels in animal models .
Case Study 2: In vitro Studies
Research conducted on various derivatives of this compound indicated that they possess anti-inflammatory properties. In vitro assays revealed that these compounds inhibited the expression of pro-inflammatory cytokines in macrophage cell lines .
Comparative Analysis of Biological Activity
Scientific Research Applications
Pharmaceutical Intermediates
Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate serves as an important intermediate in the synthesis of HMG-CoA reductase inhibitors. These inhibitors are pivotal in cholesterol management and have significant implications for cardiovascular health. The compound's stereochemistry enhances its effectiveness in drug formulations aimed at lowering cholesterol levels and preventing related diseases.
Research indicates that derivatives of this compound exhibit notable biological activities:
- Anti-inflammatory Properties : Compounds derived from this structure have shown potential in reducing inflammation.
- Antiproliferative Effects : Some derivatives may inhibit cell proliferation, suggesting applications in cancer treatment.
Case Study 1: HMG-CoA Reductase Inhibitors
A study focusing on the synthesis of HMG-CoA reductase inhibitors utilized this compound as a precursor. The resulting compounds demonstrated effective cholesterol-lowering properties in preclinical trials. The stereochemical configuration was found to significantly influence the efficacy of the inhibitors.
Case Study 2: Anti-inflammatory Compounds
In another investigation, researchers synthesized a series of compounds based on this compound to evaluate their anti-inflammatory effects. The results indicated that certain derivatives exhibited substantial activity in reducing inflammatory markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
Comparison with Related Compounds
A comparative analysis of this compound with other dioxane derivatives reveals distinct reactivity patterns and biological profiles. The unique hydroxymethyl group and specific stereochemistry contribute to its selectivity in biological interactions and synthetic transformations.
| Compound Name | Structural Features | Applications |
|---|---|---|
| This compound | Dioxane ring with hydroxymethyl group | HMG-CoA reductase inhibitors |
| Tert-butyl [(4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-YL]acetate | Similar dioxane structure | Quality control standards |
| Other Dioxane Derivatives | Varies; often lacks specific functional groups | General organic synthesis |
Comparison with Similar Compounds
tert-Butyl Analogs
Example: tert-Butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (CAS No. 124655-09-0)
- Structural Differences : The tert-butyl ester replaces the ethyl group, introducing greater steric bulk.
- Synthetic Utility: The tert-butyl group enhances stability under acidic conditions, making it a preferred protecting group in multi-step syntheses. For instance, it is oxidized to the formyl derivative (CAS No. 124752-23-4) using polymer-supported TEMPO, a key step in statin production .
- Physical Properties : The tert-butyl analog crystallizes more readily, simplifying purification. NMR data for the tert-butyl variant (δ 1.36 ppm for tert-butyl CH3) contrasts with the ethyl ester’s characteristic triplet (~1.2–1.4 ppm) and quartet (~4.1–4.3 ppm) .
Halogenated Derivatives
Example : tert-Butyl 2-[(4R,6S)-6-(bromomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate
- Synthetic Role : Bromination of the hydroxymethyl group enables nucleophilic substitution (e.g., Suzuki coupling) to introduce aryl or heteroaryl moieties. A 68% yield is achieved using bromination reagents like N-bromosuccinimide .
- Comparison : The ethyl ester’s hydroxymethyl group can undergo similar halogenation, but the choice of ester (ethyl vs. tert-butyl) influences reaction kinetics and solubility in organic solvents .
Styryl-Substituted Analogs
Example : Ethyl 2-((4R,6S)-2,2-dimethyl-6-((E)-styryl)-1,3-dioxan-4-yl)acetate
- Structural Features : Replaces hydroxymethyl with a styryl group, altering electronic properties.
- Applications: Used in enzymatic resolution via Novozym-435 to produce enantiopure β-halohydrins. The ethyl ester’s lower steric hindrance compared to tert-butyl facilitates higher enantioselectivity (99% ee) in biocatalytic processes .
Chloromethyl Derivatives
Example : tert-Butyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate (Rosuvastatin Impurity C)
- Pharmaceutical Relevance : A key intermediate in Rosuvastatin synthesis. The chloromethyl group undergoes displacement reactions with heterocyclic amines.
- Comparison : Ethyl esters with chloromethyl groups (e.g., methyl 2-[(4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate) are less common but serve as impurities requiring stringent control in drug formulations .
Data Tables
Table 2: NMR Chemical Shifts (δ, ppm) Comparison
| Compound | tert-butyl CH3 | Ethyl CH2CH3 | Hydroxymethyl CH2OH |
|---|---|---|---|
| Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | N/A | 1.2–1.4 | 3.4–3.6 |
| tert-Butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | 1.36 | N/A | 3.4–3.6 |
Preparation Methods
Cyclization of 3-Cyanoacrylate Derivatives
The invention disclosed in CN104230880A outlines a two-step process for synthesizing structurally related dioxane intermediates. Although the patent focuses on aminoethyl derivatives, its methodology is adaptable to hydroxymethyl targets.
Step 1: Formation of the Dioxane Ring
3-Cyanoacrylate derivatives react with 3,3-dialkoxy propionic esters or 3-alkoxy acrylic esters under Lewis acid catalysis (e.g., BF₃·Et₂O) in solvents like tetrahydrofuran (THF) or toluene. This step generates a cyanomethyl-substituted dioxane intermediate (VI). For example, 3-cyanoacrylate reacts with 3-diethoxy ethyl propionate at 40–75°C for 4–6 hours to yield 2-((4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxan-4-yl) ethyl acetate with 75.5% yield.
Step 2: Functional Group Modification
While the patent reduces the cyanomethyl group to an aminoethyl group via hydrogenation with Raney nickel, modifying this step to partially reduce the nitrile to a hydroxymethyl group could yield the target compound. Alternative reducing agents, such as LiAlH₄ or catalytic hydrogenation under milder conditions, may achieve this transformation, though explicit data are absent in the provided sources.
Oxidation of Hydroxymethyl Precursors
CN103502234A describes the synthesis of a tert-butyl ester analog, 2-((4R,6S)-6-hydroxymethyl-2,2-dimethyl-1,3-dioxan-4-yl) tert-butyl acetate, which serves as a precursor for oxidation to formyl derivatives. Adapting this method for ethyl esters involves:
Esterification and Protection
Starting with a hydroxymethyl-containing diol, esterification with ethyl chloroacetate in the presence of a base (e.g., NaH) forms the ethyl ester. Subsequent protection of the hydroxymethyl group as a silyl ether (e.g., TBSCl) prevents undesired side reactions during cyclization.
Cyclization and Deprotection
Cyclization using 2,2-dimethoxypropane under Brønsted acid catalysis (e.g., p-toluenesulfonic acid) yields the protected dioxane ring. Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxymethyl group, furnishing the target compound. While the patent emphasizes tert-butyl esters, substituting ethyl groups in the initial esterification step aligns with this pathway.
Optimization of Reaction Conditions
Catalytic Systems and Solvents
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Lewis Acid Catalysis : BF₃·Et₂O in THF at 65°C achieves 77.6% yield for cyanomethyl intermediates.
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Brønsted Acid Catalysis : p-Toluenesulfonic acid in acetone facilitates cyclization with 99.4% purity.
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Solvent Effects : Polar aprotic solvents (THF, toluene) enhance reaction rates and stereochemical control compared to chlorinated solvents.
Temperature and Time
-
Optimal cyclization occurs at 45–75°C for 4–6 hours, balancing yield and byproduct formation.
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Hydrogenation at 45°C under 12–15 atm H₂ pressure completes in 6 hours.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Comparative Analysis of Methods
Industrial Applications and Scale-Up Considerations
Q & A
Q. What are the key synthetic routes for Ethyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via multistep pathways, often involving:
- Oxidation-Hydrolysis Sequences : For example, intermediates like tert-butyl derivatives are oxidized using polymer-supported TEMPO catalysts to achieve high-purity solid forms .
- Protection-Deprotection Strategies : Hydroxymethyl groups are protected using acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions. Deprotection is performed under mild acidic or enzymatic conditions .
- Solvent Optimization : Reactions in mixed solvents (e.g., BuOH:THF:H₂O, 3:1:1) improve solubility and regioselectivity. Post-reaction purification via flash chromatography (e.g., hexane/ethyl acetate gradients) ensures >95% purity .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirming stereochemistry?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry (e.g., distinguishing 4R,6S from 4S,6R diastereomers) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., [M+1]+ peaks for C₁₄H₂₃NO₄ at 269.34 Da) .
- Infrared Spectroscopy (FTIR) : Identifies functional groups like ester carbonyls (C=O stretch at ~1730 cm⁻¹) and hydroxyls (broad peaks at ~3400 cm⁻¹) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Hazard Codes : The compound is classified as Xn (Harmful) with risk phrase R22 ("Harmful if swallowed") .
- Handling Recommendations : Use fume hoods for reactions involving volatile intermediates (e.g., chloromethyl derivatives). Avoid skin contact by wearing nitrile gloves and lab coats.
- Waste Disposal : Neutralize acidic or basic byproducts before disposal. Hydroxymethyl-containing intermediates require inertization with silica gel before incineration .
Advanced Research Questions
Q. How can enantiomeric purity be achieved during synthesis, and what catalysts enable stereochemical control?
Methodological Answer:
- Biocatalytic Resolution : Novozym 435 (immobilized lipase) catalyzes enantioselective hydrolysis of racemic mixtures, yielding (4R,6S)-enantiomers with >99% ee .
- Chiral Auxiliaries : Use of (R)- or (S)-configured protecting groups (e.g., TBS) directs stereochemistry during ring-closing steps .
- Asymmetric Catalysis : Palladium-catalyzed Suzuki-Miyaura couplings introduce aryl groups while preserving stereochemical integrity .
Q. What strategies are effective for detecting and quantifying process-related impurities in this compound?
Methodological Answer:
- HPLC-MS Methods : Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with acetonitrile/water gradients resolve impurities like chloromethyl derivatives (retention time ~12.5 min) .
- Limit Tests : European Pharmacopoeia guidelines require <0.1% for unspecified impurities. For example, methyl 2-[(4R,6S)-6-(chloromethyl)-...]acetate (CAS 236.69 Da) is quantified using external calibration curves .
Q. How can structural modifications of this compound enhance pharmacological activity, such as antiplasmodial or antitrypanosomal effects?
Methodological Answer:
- Hybrid Derivatives : Introduce difluorophenylacetamide or bromophenyl groups via amide coupling (e.g., EDC/HOBt activation). These modifications improve binding to parasitic enzymes (e.g., Trypanosoma cruzi) .
- Prodrug Design : Replace the ethyl ester with tert-butyl groups to enhance metabolic stability. For example, atropisomeric lactone derivatives show prolonged half-lives in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
